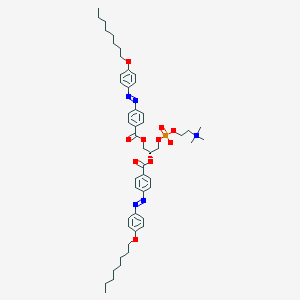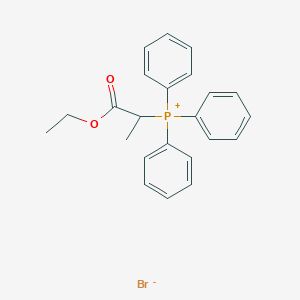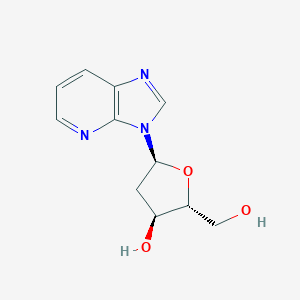
Drf-DP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis method of Drf-DP has been a topic of interest in the scientific community due to its potential application in scientific research. Drf-DP is a synthetic peptide that has been shown to have a significant impact on biochemical and physiological processes in the body. The purpose of
Mecanismo De Acción
Drf-DP acts as an agonist for the melanocortin 4 receptor (MC4R). MC4R is a G protein-coupled receptor that is involved in the regulation of feeding behavior and energy homeostasis. Activation of MC4R by Drf-DP leads to the activation of intracellular signaling pathways that ultimately result in the regulation of feeding behavior and energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body. It has been shown to decrease food intake and body weight in animal models. Drf-DP has also been shown to increase energy expenditure and improve insulin sensitivity. In addition, Drf-DP has been shown to have an impact on reproductive behavior, with studies showing that it can increase sexual behavior in male rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Drf-DP in lab experiments is that it is a synthetic peptide, which allows for precise control over the dose and administration of the peptide. This allows researchers to investigate the effects of Drf-DP on specific physiological processes. However, one limitation of using Drf-DP in lab experiments is that it has a short half-life, which can make it difficult to maintain a consistent level of the peptide in the body.
Direcciones Futuras
There are several future directions for research on Drf-DP. One area of interest is investigating the potential use of Drf-DP in the treatment of obesity and metabolic disorders. Another area of interest is investigating the role of Drf-DP in the regulation of stress response and anxiety. Additionally, future research could investigate the potential use of Drf-DP in the treatment of reproductive disorders.
Conclusion:
In conclusion, Drf-DP is a synthetic peptide that has potential applications in scientific research. Its synthesis method involves the use of solid-phase peptide synthesis, and it acts as an agonist for the MC4R receptor. Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body, including the regulation of feeding behavior, energy homeostasis, and reproductive behavior. While there are advantages and limitations to using Drf-DP in lab experiments, there are several future directions for research on this peptide.
Métodos De Síntesis
The synthesis of Drf-DP involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is automated and allows for the production of large quantities of peptide with high purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Aplicaciones Científicas De Investigación
Drf-DP has been shown to have potential applications in scientific research. It has been used in studies investigating the role of neuropeptides in the regulation of feeding behavior, energy homeostasis, and stress response. Drf-DP has also been used in studies investigating the role of neuropeptides in the regulation of reproductive behavior.
Propiedades
Número CAS |
125178-07-6 |
|---|---|
Nombre del producto |
Drf-DP |
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(2R,3S,5S)-2-(hydroxymethyl)-5-imidazo[4,5-b]pyridin-3-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)4-10(17-9)14-6-13-7-2-1-3-12-11(7)14/h1-3,6,8-10,15-16H,4-5H2/t8-,9+,10-/m0/s1 |
Clave InChI |
CFUZUDJNRCIKSC-AEJSXWLSSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CC=C3)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
Sinónimos |
2'-deoxyribofuranosyl-1-deazapurine 2'-deoxyribofuranosyl-1H-imidazo(4,5-b)pyridine DRF-DP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



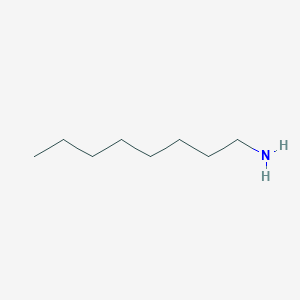
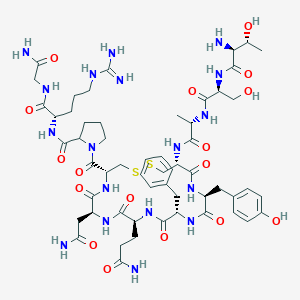
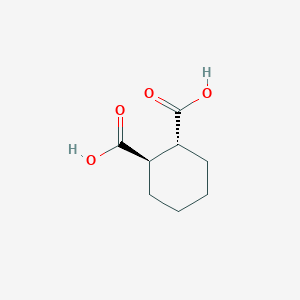
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
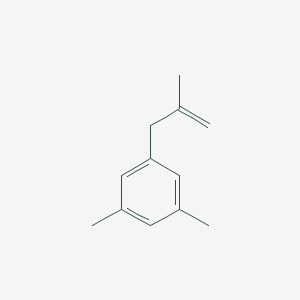
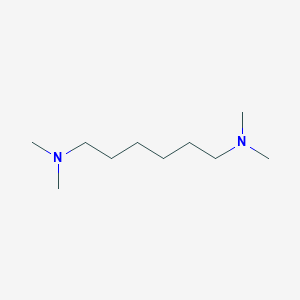
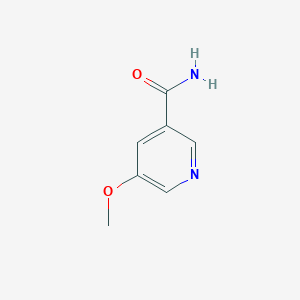
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
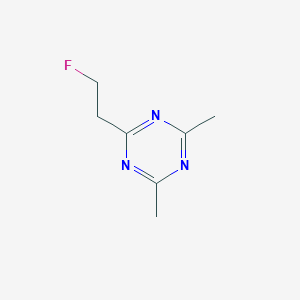
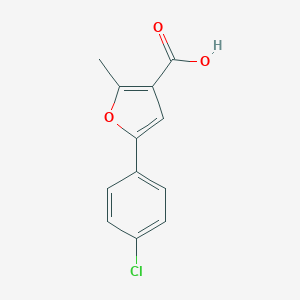
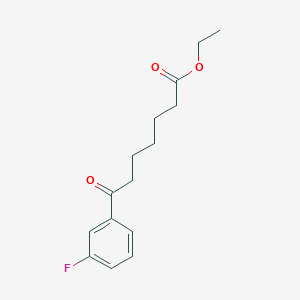
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
